molecular formula C20H22ClFN2O3S B3495602 2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide

Cat. No.: B3495602
M. Wt: 424.9 g/mol
InChI Key: VMWXYGUIISOFNN-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a chlorinated and fluorinated phenyl ring, a cyclohexylsulfamoyl group, and an acetamide linkage, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of reaction conditions: Temperature, solvent, and reaction time adjustments to maximize yield.

    Purification techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction products: Reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c21-18-7-4-8-19(22)17(18)13-20(25)23-14-9-11-16(12-10-14)28(26,27)24-15-5-2-1-3-6-15/h4,7-12,15,24H,1-3,5-6,13H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWXYGUIISOFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
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2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide

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